6-Nitrofluorescein diacetate

描述

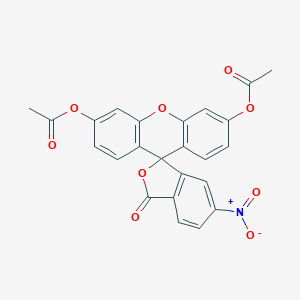

6-Nitrofluorescein diacetate is a chemical compound with the molecular formula C24H15NO9 and a molecular weight of 461.38 g/mol . It is a derivative of fluorescein, a widely used fluorescent dye. The compound is characterized by the presence of nitro and acetate groups, which modify its chemical and physical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitrofluorescein diacetate typically involves the nitration of fluorescein followed by acetylation. The nitration process introduces a nitro group into the fluorescein molecule, and the subsequent acetylation adds acetate groups. The reaction conditions often involve the use of strong acids and bases to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions

6-Nitrofluorescein diacetate undergoes various chemical reactions, including:

Hydrolysis: The acetate groups can be hydrolyzed under basic conditions to yield 6-nitrofluorescein.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen and W-2 Raney nickel.

Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide in methanol or ethanol is commonly used.

Reduction: Hydrogen gas with W-2 Raney nickel or sodium sulfide-sodium hydrosulfide systems.

Major Products Formed

Hydrolysis: 6-Nitrofluorescein.

Reduction: 6-Aminofluorescein and related derivatives.

科学研究应用

Chemical Properties and Mechanism of Action

6-Nitrofluorescein diacetate has the molecular formula and a molecular weight of 461.38 g/mol. The compound is characterized by its ability to undergo hydrolysis, where it is converted into 6-nitrofluorescein upon exposure to aqueous environments. This conversion is crucial as the resultant compound exhibits strong fluorescence properties, making it useful for various imaging applications .

Biochemical Assays

NFDA is widely utilized in biochemical assays as a substrate for enzyme activity detection. Its lipophilic nature allows it to penetrate cell membranes, where it can be hydrolyzed by specific enzymes, releasing fluorescent products that can be quantitatively measured. This property makes NFDA particularly valuable in studying glycosidic enzyme activity within cells .

Cellular Imaging

The fluorescence emitted by NFDA upon hydrolysis provides a powerful tool for cellular imaging. Researchers employ NFDA in live-cell imaging studies to visualize cellular processes such as apoptosis and enzyme activity in real-time. The compound's ability to selectively label cells allows for detailed observation of cellular dynamics .

Fluorescent Probes

NFDA serves as a precursor for synthesizing various fluorescent probes that are sensitive to specific biochemical environments. For instance, derivatives of NFDA can be modified to target particular cellular components or functions, enhancing their utility in biomedical research . These probes are instrumental in developing assays that require high sensitivity and specificity.

Environmental Monitoring

In addition to biological applications, NFDA has potential uses in environmental monitoring. Its fluorescence properties can be harnessed to detect pollutants or toxins in water samples, providing a method for assessing environmental health .

Case Study 1: Enzyme Activity Detection

A study demonstrated the effectiveness of NFDA as a substrate for detecting glycosidase activity in cultured cells. The cells were treated with NFDA, and upon enzymatic hydrolysis, the resulting fluorescence was measured using a fluorescence microplate reader, confirming the presence of active glycosidases .

Case Study 2: Live-Cell Imaging

In another research project, NFDA was used to visualize apoptosis in cancer cells. The compound was introduced into the cell culture, and fluorescence microscopy revealed distinct changes in fluorescence intensity correlating with apoptotic events, showcasing its utility in real-time imaging .

作用机制

The mechanism of action of 6-Nitrofluorescein diacetate involves its conversion to 6-nitrofluorescein upon hydrolysis. The nitro group can be further reduced to an amino group, which can interact with various molecular targets. The fluorescence properties of the compound make it useful for tracking and imaging applications .

相似化合物的比较

Similar Compounds

Fluorescein: The parent compound, widely used as a fluorescent dye.

6-Aminofluorescein: A reduction product of 6-nitrofluorescein diacetate.

Fluorescein diacetate: Another derivative used in similar applications.

Uniqueness

This compound is unique due to the presence of both nitro and acetate groups, which modify its chemical reactivity and fluorescence properties. This makes it particularly useful in applications requiring specific fluorescence characteristics and reactivity .

生物活性

6-Nitrofluorescein diacetate (6-NFDA) is a fluorescent compound widely utilized in biological research, particularly for its role as a substrate in enzymatic assays and as a cell-permeable dye for vital staining. This article provides an overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 415.38 g/mol

- CAS Number : 53299-21-1

- Density : 1.5 g/cm³

- Melting Point : 200-203 °C

6-NFDA is recognized for its ability to penetrate cell membranes and become hydrolyzed by intracellular esterases, releasing the fluorescent compound fluorescein. This property makes it particularly useful for assessing cell viability and metabolic activity.

- Hydrolysis by Esterases : The diacetate form is inactive until hydrolyzed by esterases, which convert it into fluorescein. This reaction is critical for monitoring cellular activity and viability.

- Fluorescence Activation : The fluorescence of the released fluorescein can be quantified, providing a measure of cellular esterase activity. Studies have shown that the fluorescence intensity correlates with the concentration of the enzyme hGSTP1-1, indicating its utility in enzyme assays .

Cell Viability Assays

6-NFDA is commonly employed in cell viability assays due to its ability to indicate live cells based on esterase activity. The compound's fluorescence can be measured using flow cytometry or fluorescence microscopy.

- Experimental Setup :

- Cells are incubated with 1 µM 6-NFDA.

- After incubation, cells are washed and analyzed for fluorescence.

Enzyme Activity Measurement

The compound serves as a fluorogenic substrate for various enzymes, particularly glutathione S-transferases (GSTs). Research has demonstrated that the fluorescence activation of 6-NFDA is dependent on the presence of hGSTP1-1 and glutathione (GSH), making it a valuable tool for studying GST activity .

Study on GSTP1 Activity

A study investigated the specific activity of hGSTP1-1 using 6-NFDA as a substrate. The researchers found that:

- The specific activity was determined to be at a concentration of 1 µM.

- Inhibition studies indicated that compounds like Ethacrynic acid and NBDHEX could suppress GSTP1-dependent fluorescence with IC50 values of and , respectively .

Fluorescence Imaging Studies

In another study, MCF7 cells were treated with 6-NFDA to visualize cellular esterase activity. The results showed significant fluorescence in live cells, confirming the dye's effectiveness as a viability indicator .

Data Table: Summary of Key Findings

| Study Focus | Key Findings |

|---|---|

| Hydrolysis Mechanism | Active form fluorescein released by esterases |

| Specific Activity Measurement | for hGSTP1-1 |

| Inhibition Studies | IC50 values: Ethacrynic acid (3.3 µM), NBDHEX (0.61 µM) |

| Application | Cell viability assays, enzyme activity measurement |

属性

IUPAC Name |

(6'-acetyloxy-6-nitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)24(18)20-9-14(25(29)30)3-6-17(20)23(28)34-24/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIGESZPYCCIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)[N+](=O)[O-])C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60886044 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53299-21-1 | |

| Record name | 3′,6′-Bis(acetyloxy)-6-nitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53299-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-bis(acetyloxy)-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053299211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。